1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine
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Overview
Description
. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
PACPX can be synthesized through a multi-step process involving the alkylation of xanthine derivatives. The key steps include:
Alkylation of Xanthine: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.
Introduction of the Phenyl Group: The 8-position of the xanthine ring is substituted with a phenyl group through a Friedel-Crafts acylation reaction.
Amino and Chloro Substitution: The phenyl ring is further functionalized with amino and chloro groups using appropriate reagents such as aniline and chlorinating agents.
Industrial Production Methods
Industrial production of PACPX involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PACPX undergoes several types of chemical reactions, including:
Oxidation: PACPX can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: The amino and chloro groups on the phenyl ring can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .
Scientific Research Applications
PACPX has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of xanthine derivatives.
Biology: Employed in research to understand the role of adenosine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
PACPX exerts its effects by selectively binding to and antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of heart rate, neurotransmitter release, and renal function. By blocking the A1 receptor, PACPX can modulate these processes and has potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar adenosine receptor antagonistic properties.
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.
8-Phenyltheophylline: A selective antagonist of the A1 receptor with similar potency to PACPX.
Uniqueness of PACPX
PACPX is unique due to its high selectivity and potency as an A1 receptor antagonist. It is 1,600 times more potent as an A1 receptor antagonist compared to other xanthine derivatives, making it a valuable tool in pharmacological research .
Properties
CAS No. |
85872-51-1 |
---|---|
Molecular Formula |
C17H20ClN5O2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
8-(2-amino-4-chlorophenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O2/c1-3-7-22-15-13(16(24)23(8-4-2)17(22)25)20-14(21-15)11-6-5-10(18)9-12(11)19/h5-6,9H,3-4,7-8,19H2,1-2H3,(H,20,21) |
InChI Key |
SENJBFBVCXOUFE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=C(C=C(C=C3)Cl)N |
85872-51-1 | |
Synonyms |
1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine PACPX PAPCX |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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